molecular formula C13H28N2 B8462356 4-Piperidinebutanamine, N,N-diethyl- CAS No. 122374-02-1

4-Piperidinebutanamine, N,N-diethyl-

Cat. No.: B8462356
CAS No.: 122374-02-1
M. Wt: 212.37 g/mol
InChI Key: PCDGHYIREOOHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinebutanamine, N,N-diethyl- (chemical formula: C₁₃H₂₈N₂) is a tertiary amine derivative featuring a piperidine ring substituted with a butanamine chain and N,N-diethyl groups. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bond acceptor (HBA) capacity, which influence its biological activity and pharmacokinetic profile. The compound is structurally related to piperidine-based pharmacophores, which are prevalent in medicinal chemistry due to their versatility in receptor interactions .

Properties

CAS No.

122374-02-1

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N,N-diethyl-4-piperidin-4-ylbutan-1-amine

InChI

InChI=1S/C13H28N2/c1-3-15(4-2)12-6-5-7-13-8-10-14-11-9-13/h13-14H,3-12H2,1-2H3

InChI Key

PCDGHYIREOOHMR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCC1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl vs. N-Pyrrolidino/Piperidinyl Analogues
  • Nitazene Derivatives: In opioid receptor studies, replacing N,N-diethyl groups with N-pyrrolidino or N-piperidinyl rings alters potency. For example: N-Pyrrolidino analogues (e.g., N-pyrrolidino etonitazene) often exhibit equal or higher potency than N,N-diethyl counterparts . N-Piperidinyl analogues generally show reduced activity. For instance, N-piperidinyl metonitazene is ~20x less potent than its N,N-diethyl equivalent. Exceptions exist, such as 4'-OH nitazene, where the piperidinyl variant matches diethyl potency . SAR Insight: The steric bulk of piperidine may hinder receptor binding, while pyrrolidine's smaller ring size enhances affinity.
Thiourea Antiplatelet Agents
  • N,N-Diethyl Group Role : In thiourea derivatives, combining the HBA N,N-diethyl group with hydrophobic chains (e.g., compounds 3d , 3i ) enhances antiplatelet activity by mimicking arachidonic acid's hydrophobic tail .
  • Comparison to Other Substituents : Co-substitutions with aliphatic chains (e.g., isothiocyanate-derived) improve activity, suggesting that diethyl groups balance lipophilicity and HBA capacity better than bulkier or polar substituents .

Impact on Antimicrobial Activity

  • Polar Substituent Detriment : Substituting aromatic rings with N,N-dimethyl or N,N-diethyl groups reduces antimicrobial efficacy against Bacillus subtilis and Staphylococcus aureus. For example, fluorinated β-nitrostyrenes with diethyl groups exhibit lower activity due to increased polarity, as evidenced by reduced KD values .

Receptor Binding Affinity

  • δ-Opioid Receptor Agonists : N,N-Diethyl(piperidinylbenzyl)benzamides (e.g., compound 6a ) bind strongly to δ receptors (Ki < 10 nM). Piperazinyl analogues (e.g., 3a ) show similar affinity, but piperidinylidenebenzyl derivatives (e.g., 5a ) are less potent, highlighting the diethyl group's role in stabilizing receptor interactions .

Pharmacological and Legal Implications

  • Synthetic Cathinones: N,N-Diethyl hexedrone, a stimulant, is structurally analogous to pentedrone and hexedrone.

Key Research Findings

  • Steric and Electronic Factors : N,N-Diethyl groups optimize lipophilicity and HBA capacity, critical for receptor binding in antiplatelet and opioid agents. Bulkier substituents (e.g., piperidinyl) often reduce potency due to steric hindrance .
  • Polarity Trade-offs : While diethyl groups enhance drug-receptor interactions in some contexts, they can detrimentally increase polarity in antimicrobials, reducing membrane penetration .
  • Legal Considerations: Substituent modifications (e.g., alkyl chain length) influence scheduling status, as seen in cathinone derivatives .

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